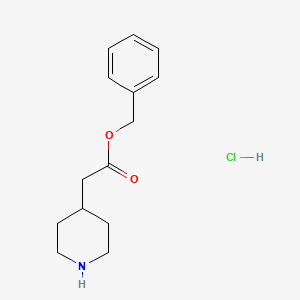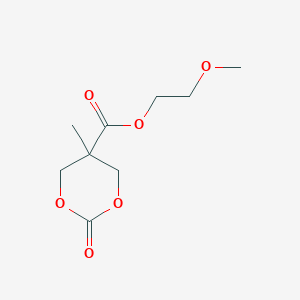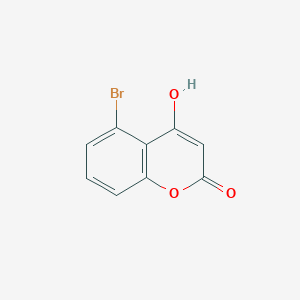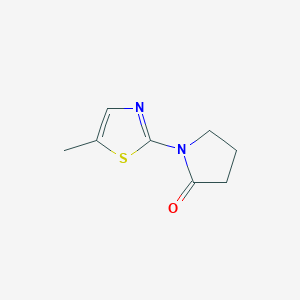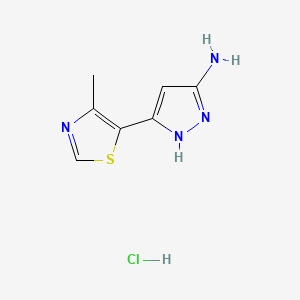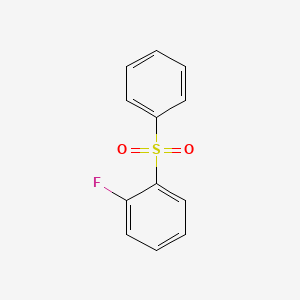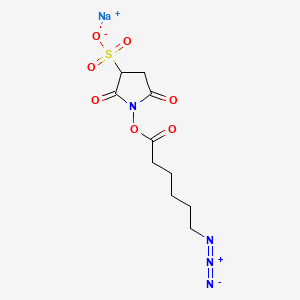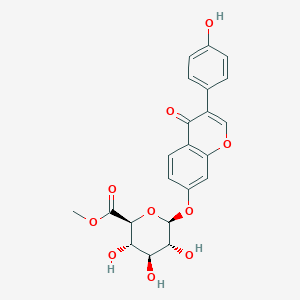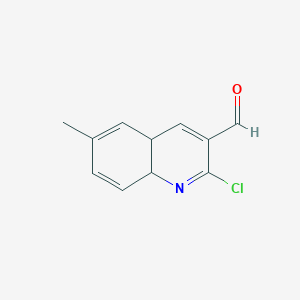
2-Chloro-6-methyl-4a,8a-dihydro-3-quinolinecarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-methyl-4a,8a-dihydro-3-quinolinecarbaldehyde is a specialized organic compound with the molecular formula C11H10ClNO and a molecular weight of 207.66 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-methyl-4a,8a-dihydro-3-quinolinecarbaldehyde typically involves multiple steps, starting with the appropriate quinoline derivatives. One common synthetic route includes the chlorination of 6-methylquinoline followed by reduction and subsequent aldehyde formation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-methyl-4a,8a-dihydro-3-quinolinecarbaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Production of corresponding alcohols or amines.
Substitution: Generation of substituted quinoline derivatives.
Scientific Research Applications
2-Chloro-6-methyl-4a,8a-dihydro-3-quinolinecarbaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial properties.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 2-Chloro-6-methyl-4a,8a-dihydro-3-quinolinecarbaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
2-Chloro-6-methyl-4a,8a-dihydro-3-quinolinecarbaldehyde is unique due to its specific structural features and reactivity. Similar compounds include:
Quinoline: A basic structure without the chloro and methyl groups.
2-Chloroquinoline: Lacks the methyl group and the dihydro modification.
6-Methylquinoline: Does not have the chloro group or the aldehyde functionality.
Properties
CAS No. |
400073-89-4 |
|---|---|
Molecular Formula |
C11H10ClNO |
Molecular Weight |
207.65 g/mol |
IUPAC Name |
2-chloro-6-methyl-4a,8a-dihydroquinoline-3-carbaldehyde |
InChI |
InChI=1S/C11H10ClNO/c1-7-2-3-10-8(4-7)5-9(6-14)11(12)13-10/h2-6,8,10H,1H3 |
InChI Key |
ULRUSTJZUWACSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2C=C(C(=NC2C=C1)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


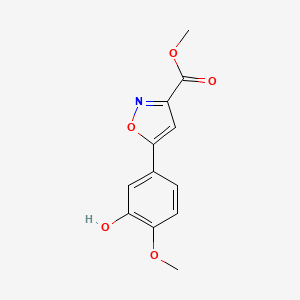
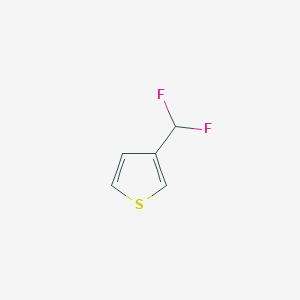
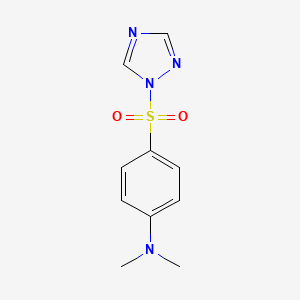
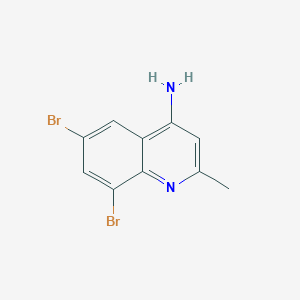
![6-Oxo-1,2,3,4,6,10b-hexahydropyrazino[2,1-a]isoindole-7-carboxylic acid](/img/structure/B15338091.png)
